((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
Description
This compound is also known as ((4R,5R)-2-methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
. It is a chemical compound that belongs to the class of bisphenol derivatives .
Molecular Structure Analysis
The molecular formula of this compound isC31H30O4
. The structure includes a 1,3-dioxolane ring, which is a cyclic ether with two oxygen atoms . This compound also contains diphenylmethanol groups .
Scientific Research Applications
Lignin Model Compounds Acidolysis
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous 1,4-dioxane highlights the intricate mechanisms of bond cleavage, suggesting implications for understanding the reactivity of complex organic molecules in chemical synthesis and biomass processing (T. Yokoyama, 2015).
Organic Light-Emitting Diodes (OLEDs)
The development and application of BODIPY-based materials for OLED devices demonstrate the role of organic compounds in advancing optoelectronic technologies. This research area provides insights into the potential electronic applications of complex organic molecules (B. Squeo & M. Pasini, 2020).
Aquatic Hazard Assessment of Chemical Compounds
The aquatic toxicity and hazard assessment of Bisphenol A (BPA) showcases the environmental impact of chemical compounds, offering a framework for evaluating the ecological risks associated with chemical pollutants (C. Staples et al., 2002).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass to furan derivatives and the potential of such chemicals in replacing non-renewable hydrocarbon sources provide a perspective on the sustainable applications of complex organic molecules in producing fuels and materials (V. M. Chernyshev et al., 2017).
Properties
IUPAC Name |
[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIRVJQDVCGQX-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369334 | |
Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93379-48-7 | |
Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
ANone: The molecular formula of TADDOL is C31H30O4 and its molecular weight is 466.57 g/mol.
A: While specific spectroscopic data wasn't extensively detailed in the provided research, TADDOL's structure can be confirmed through NMR (1H and 13C) and IR spectroscopy. X-ray crystallography is frequently employed to confirm the absolute configuration and study its interactions within complexes [, , , ].
A: TADDOL itself is not a catalyst but acts as a chiral ligand in metal complexes, often with titanium, that function as Lewis acid catalysts [, , ]. It can also function as a chiral Brønsted acid catalyst on its own [, , ].
ANone: TADDOL-derived catalysts are highly versatile and have been successfully employed in various asymmetric reactions, including:
- Diels-Alder reactions: Both as a chiral ligand in metal complexes and as a Brønsted acid catalyst [, , , , , ].
- Enantioselective additions to aldehydes and ketones: Notably additions of dialkylzinc, alkyltitanium, and lithium aluminum hydride reagents [].
- Ring-opening of meso-anhydrides: Providing enantioenriched products [].
- Asymmetric Baylis-Hillman reactions: Primarily through the design of homochiral Michael acceptors based on the TADDOL structure [].
- Enantioselective Platinum-catalyzed Diboration: Showing high enantioselectivity in the diboration of terminal alkenes and cis-substituted 1,3-dienes [, ].
- Asymmetric gold-catalyzed cyclopropanation of sulfonium ylides: Enabling access to valuable building blocks with high enantiocontrol [].
- Enantioselective Rhodium-catalyzed [2+2+2] cycloaddition of alkynes and isocyanates: Providing access to indolizidine and quinolizidine scaffolds [].
- Asymmetric allylmetalation followed by ring-closing metathesis: A strategy for the enantioselective synthesis of cyclic β-hydroxyallylsilanes [].
ANone: Several factors contribute to the efficacy of TADDOL-derived catalysts:
- Strong and well-defined chiral environment: The rigid and bulky structure of the TADDOL scaffold effectively transfers chirality to the reacting substrates, leading to high enantioselectivity [, , , ].
- Tunability: The aryl groups on the TADDOL framework can be readily modified, allowing for fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions [, , , , ].
- Versatility: TADDOL can be incorporated into various catalytic systems, including those based on titanium, aluminum, gold, platinum, and rhodium. This versatility makes it a valuable tool for a wide range of asymmetric transformations [, , , , , , , ].
A: The steric and electronic properties of the aryl substituents on the TADDOL scaffold significantly influence the catalyst's enantioselectivity. Bulky substituents generally enhance stereochemical control by creating a more defined chiral pocket around the metal center [, , , ].
ANone: Yes, numerous examples highlight the high enantioselectivity achievable with TADDOL-derived catalysts. For instance:
- Enantioselective Diels-Alder reactions: Up to 92% ee has been reported [].
- Platinum-catalyzed diboration of alkenes: Enantiomeric ratios up to 98:2 have been achieved [].
- Rhodium-catalyzed asymmetric hydroboration of amides: TADDOL-derived phosphoramidites have yielded products with up to 99% ee [, ].
A: Yes, TADDOL derivatives containing polymerizable groups, such as styryl moieties, can be incorporated into polystyrene polymers via copolymerization []. This allows for the creation of heterogeneous catalysts with the chiral TADDOL moiety immobilized on the polymer support.
ANone: Polymer-supported TADDOL catalysts offer several advantages:
- Easy separation and recovery: The catalyst can be easily separated from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling [, ].
- Potential for continuous flow applications: Polymer-supported catalysts are well-suited for continuous flow processes, offering improved process efficiency [].
A: Yes, computational methods, such as density functional theory (DFT) calculations, have been used to study the mechanism of TADDOL-catalyzed reactions and to understand the origins of enantioselectivity [, ]. These studies provide valuable insights into the factors governing catalyst performance and guide the design of new catalysts with improved properties.
A: Modifying the aryl substituents on the TADDOL scaffold significantly impacts its catalytic activity and selectivity. For instance, in the enantioselective rhodium-catalyzed hydroboration of amides, subtle changes in the phosphoramidite ligand structure derived from TADDOL can lead to a complete reversal of enantioselectivity, highlighting the critical role of steric and electronic factors in catalyst performance [].
ANone: Various techniques are employed for characterization, including:
ANone: TADDOL's applications extend beyond traditional organic synthesis and catalysis, showcasing its cross-disciplinary relevance:
- Chiral stationary phases for HPLC: TADDOL derivatives have been used to develop chiral stationary phases for high-performance liquid chromatography, enabling the separation of enantiomers [].
- Chiral 3D covalent organic frameworks (COFs): Enantiopure TADDOL-derived building blocks have been utilized in the construction of chiral 3D COFs, which show promise as chiral stationary phases for HPLC enantioseparation [].
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